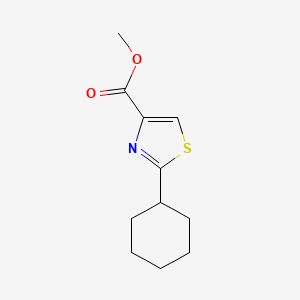![molecular formula C30H24O2S2 B13138048 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- CAS No. 506443-29-4](/img/structure/B13138048.png)
9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. . The compound 1,5-Bis(phenethylthio)anthracene-9,10-dione is particularly notable for its unique structural features, which include phenethylthio groups attached to the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(phenethylthio)anthracene-9,10-dione typically involves the introduction of phenethylthio groups to the anthracene core. This can be achieved through a series of reactions, including:
Nucleophilic Substitution: The anthracene core can be functionalized with leaving groups (e.g., halides) at the 1 and 5 positions, which can then be replaced by phenethylthio groups through nucleophilic substitution reactions.
Thioether Formation: The phenethylthio groups can be introduced by reacting the anthracene derivative with phenethylthiol in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(phenethylthio)anthracene-9,10-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Its ability to undergo photochemical reactions makes it useful in studies of photophysical processes and photochemical transformations.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:
Electron Transfer: The phenethylthio groups can donate or accept electrons, facilitating electron transfer reactions.
Energy Transfer: The compound can absorb and transfer energy, making it useful in photophysical studies.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Diphenylanthracene: Commonly used as a standard in photophysical studies due to its well-characterized properties.
Rubrene: Another anthracene derivative used in organic electronics for its high charge mobility.
Uniqueness
1,5-Bis(phenethylthio)anthracene-9,10-dione is unique due to the presence of phenethylthio groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
506443-29-4 |
|---|---|
Fórmula molecular |
C30H24O2S2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2 |
Clave InChI |
GBPNHZYJCPUAJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





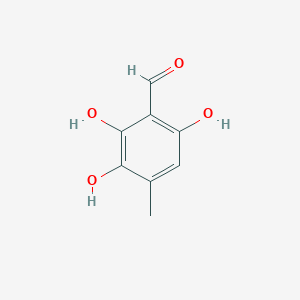
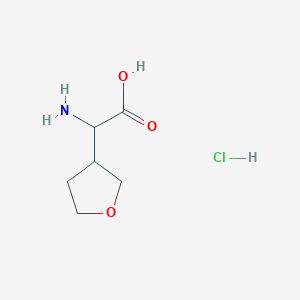
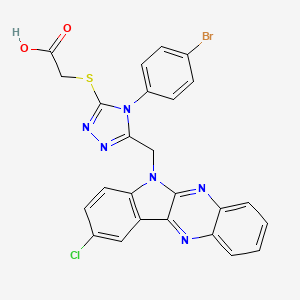
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)

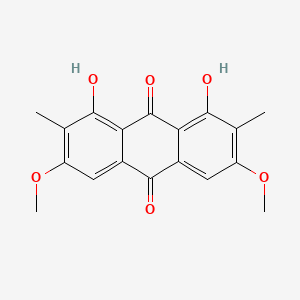

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
